![molecular formula C15H16O2S B12551673 3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid CAS No. 143465-33-2](/img/structure/B12551673.png)
3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid: is an organic compound that features a butanoic acid backbone with a methyl group at the third position and a naphthalen-1-ylsulfanyl group attached to the same carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbutanoic acid and naphthalene-1-thiol.
Formation of the Sulfanyl Group: The naphthalene-1-thiol is reacted with a suitable reagent to introduce the sulfanyl group. This step often involves the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, followed by reaction with an alkyl halide.
Coupling Reaction: The resulting naphthalen-1-ylsulfanyl intermediate is then coupled with 3-methylbutanoic acid under appropriate conditions, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The naphthalen-1-ylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Nucleophiles like amines or alkoxides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Biology: In biological research, this compound may be used to study the interactions of sulfanyl-containing molecules with biological targets, such as enzymes and receptors.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules with specific pharmacological activities.
Industry: In industrial applications, 3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid can be used in the synthesis of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modulating their activity. The naphthalene moiety may also contribute to the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues in target proteins.
Comparaison Avec Des Composés Similaires
- 3-Methyl-3-[(phenyl)sulfanyl]butanoic acid
- 3-Methyl-3-[(benzyl)sulfanyl]butanoic acid
- 3-Methyl-3-[(thiophen-2-yl)sulfanyl]butanoic acid
Comparison: Compared to these similar compounds, 3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable molecule for specific applications in research and industry.
Propriétés
Numéro CAS |
143465-33-2 |
|---|---|
Formule moléculaire |
C15H16O2S |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
3-methyl-3-naphthalen-1-ylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H16O2S/c1-15(2,10-14(16)17)18-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,10H2,1-2H3,(H,16,17) |
Clé InChI |
CNAFZXQSHBNLGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)O)SC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B12551597.png)
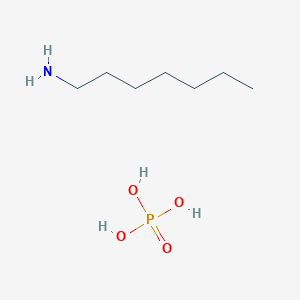
![2-[(Non-1-en-1-yl)oxy]benzoyl chloride](/img/structure/B12551605.png)
![Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]-](/img/structure/B12551608.png)
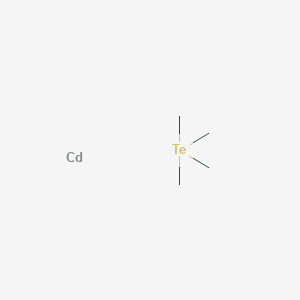

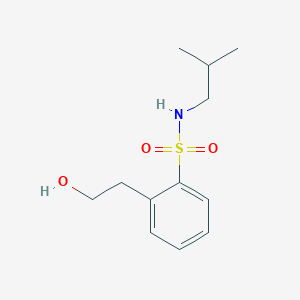
methanone](/img/structure/B12551631.png)

![4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl-](/img/structure/B12551644.png)
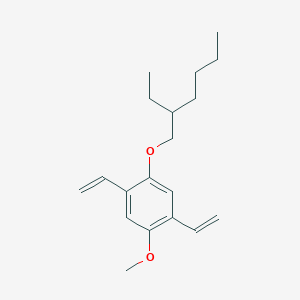
![Dimethyl [5-(propylsulfanyl)pentyl]propanedioate](/img/structure/B12551655.png)
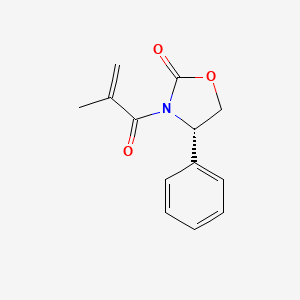
![Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)-](/img/structure/B12551667.png)
